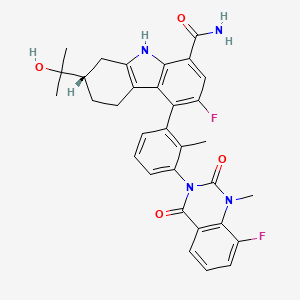
BRD4097
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4097 is a negative control in HDAC1/2/3/8 assays
Scientific Research Applications
Bromodomain Containing Protein 9 (BRD9) in Cancer Research
- BRD9, a part of the bromodomain family, plays a crucial role in recognizing acetylated lysine residues in histones, impacting gene expression regulation and being frequently dysregulated in cancer. The study of BRD9 has led to the discovery of its specific role in sustaining MYC transcription and rapid cell proliferation in acute myeloid leukemia (AML) cells. Small-molecule inhibitors of BRD9 have shown selective suppression of AML cell line proliferation, highlighting BRD9's therapeutic potential in cancer treatment (Hohmann et al., 2016).
BRD9 in Epigenetic Signaling and Transcription Regulation
- The bromodomain protein BRD4, closely related to BRD9, has been identified as a positive regulatory component of the P-TEFb complex, stimulating RNA polymerase II-dependent transcription. This highlights the role of BRD proteins like BRD9 in transcription regulation and epigenetic signaling, underscoring their importance in understanding cellular processes and diseases (Jang et al., 2005).
Chemical Probes Targeting BRD9 for Disease Research
- The development of chemical probes targeting BRD9 has advanced our understanding of the protein's roles in normal and disease states. These probes have been used in studies like muscle cell differentiation and triple negative breast cancer (TNBC), identifying cross talk between histone acetylation and the glycolytic pathway. This research underscores the potential of BRD9 as a target for drug discovery and disease treatment (Wu et al., 2018).
Role of BRD9 in SWI/SNF Chromatin Remodeling Complexes
- BRD9 has been identified as a unique subunit of SWI/SNF chromatin remodeling complexes. Its presence in these complexes without SMARCB1, considered a core subunit, suggests a distinct role for BRD9 in chromatin remodeling. The insights from this study provide a better understanding of BRD9's involvement in chromatin dynamics and potential vulnerabilities in specific cancer types like malignant rhabdoid tumors (Wang et al., 2019).
BRD9 in Histone Recognition and Structural Analysis
- The study of the human bromodomain family, including BRD9, provides insights into how these proteins recognize histone modifications and their roles in gene expression regulation. Understanding the structure and function of BRD9 and other bromodomains aids in the development of specific inhibitors for epigenetic drug design (Filippakopoulos et al., 2012).
properties
CAS RN |
1550053-19-4 |
|---|---|
Product Name |
BRD4097 |
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.331 |
IUPAC Name |
4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
HRMBUIZWNJTBSE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C)C=C1N)C2=CC=C(NC(C)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRD4097 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
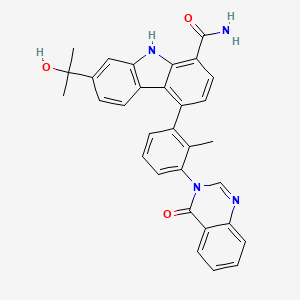

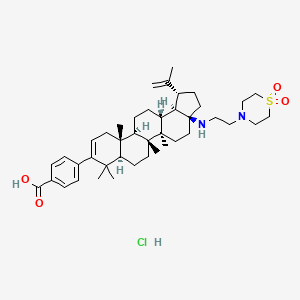
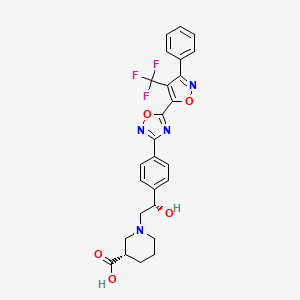
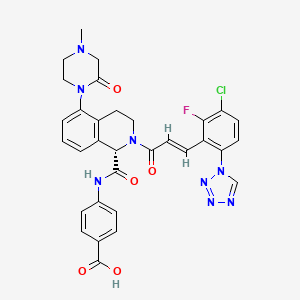
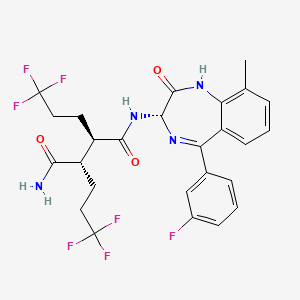
![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
